molecular formula C15H17N3O6 B1598441 {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid CAS No. 79868-75-0

{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid

Cat. No. B1598441
Key on ui cas rn: 79868-75-0
M. Wt: 335.31 g/mol
InChI Key: IPARGUVYMOMVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04346076

Procedure details

To a suspension of 8.3 g. (50 mmole) of 4-hydroxyphenylglycine in 75 ml. of tetrahydrofuran were added 25 ml. of bis-trimethylsilylacetamide and the suspension was stirred at room temperature for 15 minutes and then at 75° C. for 2.5 hours to form a solution. The solution was cooled to 0° C. and 25 ml. of propylene oxide were added. Next a solution of 11 g. of 4-ethylpiperazin-2,3-dione-1-ylcarbonyl chloride in 100 ml. of THF was added and the reaction mixture was stirred for 1 hour at 0° C. and at room temperature for 4 hours. Methyl alcohol, 40 ml., were added to the reaction mixture and after stirring for 15 minutes the mixture was evaporated to dryness. The gummy residue was dissolved in a mixture of ethyl acetate-aqueous sodium bicarbonate and the aqueous layer was separated, washed with ethyl acetate, filtered, and cooled to 0° C. The cold solution was layered with 200 ml. of fresh ethyl acetate and the pH adjusted to pH 1.9 with concentrated hydrochloric acid. The organic phase was separated, combined with an ethyl acetate wash of the acidified aqueous phase and dried over sodium sulfate. Evaporation of the dried organic phase gave 6.7 g. (40% yield) of α-(4-ethylpiperazin-2,3-dione-1-ylcarbonylamino)-4-hydroxyphenylacetic acid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OC1C=CC([NH:8][CH2:9][C:10]([OH:12])=[O:11])=CC=1.C[Si]([CH:17]([Si](C)(C)C)[C:18](N)=O)(C)C.[CH2:25]1[O:28][CH:26]1[CH3:27].[CH2:29]([N:31]1[CH2:36][CH2:35][N:34]([C:37](Cl)=[O:38])[C:33](=[O:40])[C:32]1=[O:41])[CH3:30].[CH3:42]O>C1COCC1>[CH2:29]([N:31]1[CH2:36][CH2:35][N:34]([C:37]([NH:8][CH:9]([C:18]2[CH:17]=[CH:27][C:26]([OH:28])=[CH:25][CH:42]=2)[C:10]([OH:12])=[O:11])=[O:38])[C:33](=[O:40])[C:32]1=[O:41])[CH3:30]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(C(N(CC1)C(=O)Cl)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 0° C. and at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 8.3 g
CUSTOM
Type
CUSTOM
Details
at 75° C. for 2.5 hours to form a solution
Duration
2.5 h
ADDITION
Type
ADDITION
Details
, were added to the reaction mixture
STIRRING
Type
STIRRING
Details
after stirring for 15 minutes the mixture
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The gummy residue was dissolved in a mixture of ethyl acetate-aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
wash of the acidified aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried organic phase
CUSTOM
Type
CUSTOM
Details
gave 6.7 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1C(C(N(CC1)C(=O)NC(C(=O)O)C1=CC=C(C=C1)O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.